2-Methoxy-5-(2-thiazolyl)benzaldehyde
Description
2-Methoxy-5-(2-thiazolyl)benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 2-position and a 2-thiazolyl substituent at the 5-position. The thiazole ring, a heterocycle containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound a valuable intermediate in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C11H9NO2S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-methoxy-5-(1,3-thiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H9NO2S/c1-14-10-3-2-8(6-9(10)7-13)11-12-4-5-15-11/h2-7H,1H3 |
InChI Key |
QGSMBGOWMJVWEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=CS2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(2-thiazolyl)benzaldehyde typically involves the condensation of 2-aminothiazole with 2-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(2-thiazolyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) as a base for nucleophilic substitution.
Major Products Formed
Oxidation: 2-Methoxy-5-(thiazol-2-yl)benzoic acid.
Reduction: 2-Methoxy-5-(thiazol-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-(2-thiazolyl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(2-thiazolyl)benzaldehyde in biological systems involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Steric Impact: Bulky substituents on the thiazole (e.g., bromophenyl in 9c ) increase molecular weight and may hinder binding in biological systems, whereas smaller groups (e.g., methyl in 2-amino-5-methylthiazole ) improve solubility.
Physicochemical Properties
- Solubility : Thiazole derivatives generally exhibit lower aqueous solubility compared to thiophene analogs (e.g., 2-Methoxy-5-(thiophen-2-yl)benzaldehyde ) due to the nitrogen’s hydrogen-bonding capacity.
- Melting Points: Bromophenyl-substituted 9c has a higher melting point (∼220°C) than non-halogenated analogs, reflecting increased crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
